An In-depth Technical Guide to Ketoconazole-d8 (CAS 1217706-96-1)
An In-depth Technical Guide to Ketoconazole-d8 (CAS 1217706-96-1)
Abstract
This technical guide provides a comprehensive overview of Ketoconazole-d8, a deuterated analog of the broad-spectrum antifungal agent, Ketoconazole. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, analytical methodologies, and critical applications of this stable isotope-labeled compound. Particular emphasis is placed on its role as an internal standard in bioanalytical assays and its utility in pharmacokinetic and metabolic studies. The guide synthesizes technical data with practical insights to facilitate its effective use in a laboratory setting.
Introduction: The Significance of Isotopic Labeling in Pharmaceutical Analysis
In the realm of drug discovery and development, the precise quantification of a drug and its metabolites in biological matrices is paramount. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using mass spectrometry. The incorporation of heavy isotopes, such as deuterium (²H or D), into a drug molecule creates a compound that is chemically identical to the parent drug but has a different mass. This mass difference allows for its distinct detection by a mass spectrometer, enabling accurate quantification of the unlabeled analyte by correcting for variations in sample preparation and instrument response.
Ketoconazole-d8 is the deuterated form of Ketoconazole, an imidazole antifungal agent known for its potent inhibition of cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1][2] The strategic placement of eight deuterium atoms on the piperazine ring provides a significant mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based assays.[3][4] This guide will explore the essential chemical properties and applications of Ketoconazole-d8.
Physicochemical Properties of Ketoconazole-d8
Ketoconazole-d8 shares the same fundamental chemical structure as Ketoconazole, with the exception of the isotopic substitution. This structural similarity ensures that it co-elutes with the unlabeled analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer, crucial properties for an effective internal standard.
| Property | Value | Source |
| CAS Number | 1217706-96-1 | [1][3][5] |
| Molecular Formula | C₂₆H₂₀D₈Cl₂N₄O₄ | [1][3] |
| Molecular Weight | 539.48 g/mol | [1][5] |
| Synonyms | cis-1-Acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-d8 | [1][5][6] |
| Appearance | White to off-white crystalline powder | [7] |
| Purity | ≥98% | [1] |
| Storage | Store at -20°C for long-term storage | [3] |
Synthesis and Isotopic Enrichment
The synthesis of Ketoconazole-d8 involves the introduction of eight deuterium atoms onto the piperazine ring of a suitable precursor. While the specific proprietary synthesis methods are not always publicly detailed, a plausible synthetic strategy involves the use of deuterated building blocks. For instance, a deuterated piperazine derivative could be reacted with the appropriate chlorinated precursor, followed by acylation to yield the final product.
The quality of a deuterated standard is critically dependent on its isotopic purity and the stability of the deuterium labels. High isotopic enrichment is necessary to prevent signal overlap with the unlabeled analyte. The deuterium atoms in Ketoconazole-d8 are strategically placed on the piperazine ring, a region of the molecule that is generally stable and less susceptible to back-exchange under typical analytical conditions.
Analytical Methodologies
The primary application of Ketoconazole-d8 is as an internal standard in quantitative analytical methods. The choice of analytical technique is dictated by the required sensitivity, selectivity, and the nature of the sample matrix.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the most common technique for the quantification of Ketoconazole in biological samples, and Ketoconazole-d8 is an ideal internal standard for this purpose.[2][8]
Experimental Protocol: Quantification of Ketoconazole in Human Serum using LC-MS/MS
-
Sample Preparation:
-
To 100 µL of human serum, add 10 µL of a working solution of Ketoconazole-d8 (e.g., 1 µg/mL in methanol).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm).[8]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ketoconazole: Q1 m/z 531.1 -> Q3 m/z 489.1
-
Ketoconazole-d8: Q1 m/z 539.2 -> Q3 m/z 497.2
-
-
Causality Behind Experimental Choices:
-
The use of a deuterated internal standard like Ketoconazole-d8 compensates for any loss of analyte during sample preparation and for variations in injection volume and ionization efficiency.[2]
-
Protein precipitation with acetonitrile is a rapid and effective method for removing the bulk of matrix components from serum samples.
-
Reversed-phase chromatography provides excellent separation of Ketoconazole from endogenous matrix components.
-
ESI in positive mode is suitable for the analysis of nitrogen-containing compounds like Ketoconazole.
-
MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Caption: Workflow for the quantification of Ketoconazole using Ketoconazole-d8 as an internal standard by LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of isotopic labeling in Ketoconazole-d8.
-
¹H NMR: The proton NMR spectrum of Ketoconazole-d8 would be expected to show a significant reduction or absence of signals corresponding to the protons on the piperazine ring compared to the unlabeled Ketoconazole.
-
¹³C NMR: The carbon-13 NMR spectrum would show characteristic shifts for the carbon atoms of the piperazine ring, which may be slightly different from the unlabeled compound due to the deuterium substitution.
-
²H NMR: Deuterium NMR would show a distinct signal corresponding to the deuterium atoms on the piperazine ring.
While specific spectral data is proprietary to the manufacturer, the principles of NMR allow for the unambiguous confirmation of the structure and isotopic labeling of Ketoconazole-d8.[9]
Applications in Research and Development
The primary role of Ketoconazole-d8 is as a reliable internal standard for the accurate quantification of Ketoconazole in various biological matrices.[2] This is crucial in several areas of research and development:
-
Pharmacokinetic (PK) Studies: Accurate measurement of drug concentrations over time is essential to determine key PK parameters such as absorption, distribution, metabolism, and excretion (ADME).[10][11][12] Ketoconazole-d8 enables the reliable determination of Ketoconazole's pharmacokinetic profile.[13][14]
-
Metabolite Identification and Quantification: Deuterium labeling can be a valuable tool in metabolite identification studies. The mass shift of 8 Da between Ketoconazole and Ketoconazole-d8 allows for the clear differentiation of the parent drug from its metabolites in complex biological samples.[4][13][14]
-
Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic index or significant inter-individual variability in response, TDM is employed to optimize dosing. The use of Ketoconazole-d8 as an internal standard ensures the accuracy of these measurements.
-
Drug-Drug Interaction Studies: Ketoconazole is a potent inhibitor of CYP3A4 and is often used as a probe to study the potential for drug-drug interactions.[15] Accurate quantification of Ketoconazole is critical in these studies.
Caption: Key applications of Ketoconazole-d8 in pharmaceutical research and development.
Safety and Handling
Ketoconazole-d8 is intended for research use only and is not for diagnostic or therapeutic use.[1] It is classified as a dangerous good for transport and may be subject to additional shipping charges.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, lab coat, and safety glasses. A Safety Data Sheet (SDS) should be consulted for detailed safety information.
Conclusion
Ketoconazole-d8 is an indispensable tool for researchers and scientists in the field of drug development and bioanalysis. Its well-defined chemical properties, high isotopic purity, and stability make it an ideal internal standard for the accurate and precise quantification of Ketoconazole in a variety of complex matrices. The use of Ketoconazole-d8 in LC-MS based assays enhances the reliability and robustness of pharmacokinetic, metabolic, and drug-drug interaction studies, ultimately contributing to a better understanding of the behavior of Ketoconazole in biological systems.
References
-
Bentham Science. Revisiting the Metabolism of Ketoconazole Using Accurate Mass. [Link]
-
ResearchGate. MS/MS spectra and ion chemistries of ketoconazole and newly identified... [Link]
-
Pharmaffiliates. CAS No : 1217706-96-1| Chemical Name : Ketoconazole-d8. [Link]
-
National Center for Biotechnology Information. Revisiting the Metabolism and Bioactivation of Ketoconazole in Human and Mouse Using Liquid Chromatography–Mass Spectrometry-Based Metabolomics. [Link]
-
Scribd. Current Analytical Methods For Determination of Ketoconazole. [Link]
-
CAS Common Chemistry. Ketoconazole. [Link]
-
National Center for Biotechnology Information. Ketoconazole-d8 | C26H28Cl2N4O4 | CID 45039621 - PubChem. [Link]
-
ResearchGate. Revisiting the Metabolism and Bioactivation of Ketoconazole in Human and Mouse Using Liquid Chromatography–Mass Spectrometry-Based Metabolomics. [Link]
-
SciSpace. An HPLC assay for the determination of ketoconazole in common pharmaceutical preparations. [Link]
-
SciELO. Determination of Ketoconazole in Shampoo by High Performance Liquid Chromatography. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Analytical Method Development and Validation of Ketoconazole by UV Spectroscopy. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of Ketoconazole Impurity by novel method. [Link]
-
MDPI. Design and Synthesis of Ketoconazole Derivatives as Innovative Anti‐Infective Agents. [Link]
-
ResearchGate. (PDF) A Review: Current Analytical Methods for Determination of Ketoconazole in Pharmaceutical and Biological Samples. [Link]
-
National Center for Biotechnology Information. Ketoconazole-Fumaric Acid Pharmaceutical Cocrystal: From Formulation Design for Bioavailability Improvement to Biocompatibility Testing and Antifungal Efficacy Evaluation. [Link]
-
National Center for Biotechnology Information. Pharmacokinetics and dose proportionality of ketoconazole in normal volunteers. [Link]
-
e-lactancia.org. Pharmacokinetics and Dose Proportionality of Ketoconazole in Normal Volunteers. [Link]
-
ResearchGate. Study the Structure and Dynamics of Antifungal Agent Ketoconazole by CSA and Site-Specific Spin-Lattice Relaxation Time Measurements. [Link]
-
International Journal of Novel Research and Development. Overview on Antifungal Drug: Ketoconazole. [Link]
-
National Center for Biotechnology Information. The effect of ketoconazole on the pharmacokinetics and pharmacodynamics of inhaled fluticasone furoate and vilanterol trifenatate in healthy subjects. [Link]
-
PubMed. Clinical pharmacokinetics of ketoconazole. [Link]
-
SlideShare. Sythesis of heterocyclic drugs ketoconazole and metronidazole. [Link]
-
AWS. Formulation Development and evaluation of a Nanofibrous Gel Containing Ketoconazole and Clotrimazole. [Link]
-
International Journal of Trend in Scientific Research and Development. To study FTIR spectra of ketoconazole and CMC. [Link]
-
ResearchGate. (PDF) Identification of Major Degradation Products of Ketoconazole. [Link]
-
PubMed. Assay of low deuterium enrichment of water by isotopic exchange with [U-13C3]acetone and gas chromatography-mass spectrometry. [Link]
Sources
- 1. Ketoconazole-d8 | CAS 1217706-96-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clearsynth.com [clearsynth.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Ketoconazole-d8 | C26H28Cl2N4O4 | CID 45039621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and dose proportionality of ketoconazole in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-lactancia.org [e-lactancia.org]
- 12. Clinical pharmacokinetics of ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. courses.washington.edu [courses.washington.edu]
- 14. Revisiting the Metabolism and Bioactivation of Ketoconazole in Human and Mouse Using Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of ketoconazole on the pharmacokinetics and pharmacodynamics of inhaled fluticasone furoate and vilanterol trifenatate in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
